3-甲基苄基异氰化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylbenzylisocyanide is a chemical compound that is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and reactivity. For instance, the synthesis of various methylbenzoyl derivatives and benzyl compounds, as well as the characterization of their molecular structures, are discussed in the papers . These studies provide a foundation for understanding the chemical behavior of structurally similar compounds like 3-methylbenzylisocyanide.

Synthesis Analysis

The synthesis of compounds related to 3-methylbenzylisocyanide involves the use of isothiocyanates and amines, as seen in the preparation of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas . Additionally, the synthesis of 3-methylbenzylammonium nitrate demonstrates the use of ammonium salts and nitrate anions to form inorganic-organic hybrid materials . These methods could potentially be adapted for the synthesis of 3-methylbenzylisocyanide by reacting 3-methylbenzylamine with a suitable isocyanate source.

Molecular Structure Analysis

The molecular structures of related compounds are determined using techniques such as X-ray crystallography, NMR, and DFT calculations . For example, the crystal structure of methyl 2,3-anhydro-α-D-manno- and -allo-pyranoside p-bromobenzyl provides insights into the conformational preferences of benzyl derivatives . Similarly, the structure of 3-methylbenzylammonium nitrate is elucidated using single-crystal X-ray diffraction . These studies suggest that 3-methylbenzylisocyanide would likely exhibit a linear geometry around the isocyanide group, with the methyl group influencing its electronic properties.

Chemical Reactions Analysis

The reactivity of compounds similar to 3-methylbenzylisocyanide can be inferred from the chemical reactions described in the papers. For instance, thioureas are synthesized through the reaction of isothiocyanates with amines , while azidolysis is used to modify the structure of benzyl derivatives . These reactions indicate that 3-methylbenzylisocyanide could participate in nucleophilic addition reactions due to the electrophilic nature of the isocyanide carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for predicting those of 3-methylbenzylisocyanide. The stability and photophysical properties of heteroacenes , the vibrational spectra of thioureas , and the thermal behavior of 3-methylbenzylammonium nitrate are all relevant to understanding the potential properties of 3-methylbenzylisocyanide. It is likely that 3-methylbenzylisocyanide would exhibit characteristic IR absorption due to the isocyanide functional group and have a relatively stable structure influenced by the electron-donating methyl group.

科学研究应用

哺乳动物组织中的酶促活性

3-甲基苄基异氰化物与哺乳动物组织中的酶促活性有关。Gagnon (1979) 的一项研究发现各种哺乳动物组织中存在蛋白质甲基酯酶活性,这可能与白细胞趋化和胞吐分泌的调节有关,3-甲基苄基异氰化物可能在这些过程中发挥作用 (Gagnon,1979)。

细胞转化研究

Reznikoff 等人(1973 年)的研究使用 C3H 小鼠胚胎细胞来研究培养中的化学致癌作用,调查各种化合物(可能包括 3-甲基苄基异氰化物)如何影响细胞转化和细胞毒性 (Reznikoff 等人,1973)。

DNA 前体代谢

Milam 等人(1986 年)发现某些化合物(可能包括 3-甲基苄基异氰化物)可能对 DNA 前体代谢产生显着影响,突出了其生物相互作用的复杂性 (Milam 等人,1986)。

紫外线过滤剂研究

4-甲基亚苄基樟脑 (4MBC) 是一种与 3-甲基苄基异氰化物相关的化学物质,它作为防晒剂中的紫外线过滤剂的作用已得到研究。Fang 等人(2018 年)的一项研究探讨了 4MBC 的光物理机制,这可能有助于理解 3-甲基苄基异氰化物的行为 (Fang 等人,2018)。

安全和危害

未来方向

属性

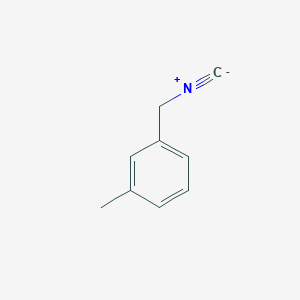

IUPAC Name |

1-(isocyanomethyl)-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLCOJMLJHQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374911 |

Source

|

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzylisocyanide | |

CAS RN |

602261-96-1 |

Source

|

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)